molecular formula C7H8N2O3S2 B11926331 4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide

4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide

Cat. No.: B11926331
M. Wt: 232.3 g/mol
InChI Key: PJVSHEYUKKVEEC-VMPITWQZSA-N
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Description

(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide is a complex organic compound characterized by its unique thieno[2,3-e][1,2]thiazin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[2,3-e][1,2]thiazin ring system, followed by the introduction of the oxime and dioxide functional groups. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a critical role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.

Uniqueness

(4Z)-2-methyl-2,3-dihydro-4H-thieno[2,3-e][1,2]thiazin-4-one oxime 1,1-dioxide is unique due to its specific thieno[2,3-e][1,2]thiazin structure and the presence of oxime and dioxide functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H8N2O3S2

Molecular Weight

232.3 g/mol

IUPAC Name

(NE)-N-(2-methyl-1,1-dioxo-3H-thieno[2,3-e]thiazin-4-ylidene)hydroxylamine

InChI

InChI=1S/C7H8N2O3S2/c1-9-4-5(8-10)7-6(2-3-13-7)14(9,11)12/h2-3,10H,4H2,1H3/b8-5+

InChI Key

PJVSHEYUKKVEEC-VMPITWQZSA-N

Isomeric SMILES

CN1C/C(=N\O)/C2=C(S1(=O)=O)C=CS2

Canonical SMILES

CN1CC(=NO)C2=C(S1(=O)=O)C=CS2

Origin of Product

United States

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